ethyl 2-ethoxy-3,3,3-trifluoro-N-{[2-(2-fluorophenyl)ethyl]carbamoyl}alaninate
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Overview
Description
ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-({[2-(2-FLUOROPHENYL)ETHYL]CARBAMOYL}AMINO)PROPANOATE is a complex organic compound with a unique structure that includes both fluorinated and carbamoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-({[2-(2-FLUOROPHENYL)ETHYL]CARBAMOYL}AMINO)PROPANOATE typically involves multiple steps. One common method starts with the preparation of the ethyl 2-ethoxy-3,3,3-trifluoro-2-(trifluoromethyl)propanoate intermediate. This intermediate is then reacted with 2-(2-fluorophenyl)ethylamine under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-({[2-(2-FLUOROPHENYL)ETHYL]CARBAMOYL}AMINO)PROPANOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or carbamoyl groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-({[2-(2-FLUOROPHENYL)ETHYL]CARBAMOYL}AMINO)PROPANOATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-({[2-(2-FLUOROPHENYL)ETHYL]CARBAMOYL}AMINO)PROPANOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-(TRIFLUOROMETHYL)PROPANOATE
- ETHYL 2-(ETHOXYMETHYLENE)-4,4,4-TRIFLUORO-3-OXOBUTYRATE
- 3-(2,2,2-TRIFLUOROETHOXY)PROPIONITRILE
Uniqueness
ETHYL 2-ETHOXY-3,3,3-TRIFLUORO-2-({[2-(2-FLUOROPHENYL)ETHYL]CARBAMOYL}AMINO)PROPANOATE is unique due to its combination of fluorinated and carbamoyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20F4N2O4 |
---|---|
Molecular Weight |
380.33 g/mol |
IUPAC Name |
ethyl 2-ethoxy-3,3,3-trifluoro-2-[2-(2-fluorophenyl)ethylcarbamoylamino]propanoate |
InChI |
InChI=1S/C16H20F4N2O4/c1-3-25-13(23)15(26-4-2,16(18,19)20)22-14(24)21-10-9-11-7-5-6-8-12(11)17/h5-8H,3-4,9-10H2,1-2H3,(H2,21,22,24) |
InChI Key |
TVIMAYMEQGLOKE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC(=O)NCCC1=CC=CC=C1F)OCC |
Origin of Product |
United States |
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